(4-Methylphenyl) N-pyridin-3-ylcarbamate
Description
(4-Methylphenyl) N-pyridin-3-ylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 3-position with a carbamate group linked to a 4-methylphenyl moiety. Its molecular formula is C₁₄H₁₂N₂O₂, with a molecular weight of 240.26 g/mol (calculated). Carbamates in this class are often studied for their pharmacological relevance, particularly in anti-inflammatory or enzyme-inhibitory roles .
Properties
IUPAC Name |
(4-methylphenyl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEGSTJYFKBVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Picolylamine Intermediates
Method A: Amide Formation via Carbodiimide-Mediated Coupling
A common route involves the coupling of 2-(N-methylamino)-3-hydroxymethylpyridine with Boc-sarcosine (or similar amino acid derivatives), catalyzed by carbodiimide reagents such as EDCI, in an organic solvent like dichloromethane or ethyl acetate. The reaction is performed at low temperatures (-5°C to -10°C) to suppress side reactions such as N- and O-acylation.
| Parameter | Values | Notes |
|---|---|---|
| Molar ratio of reactants | 1:1.2–1.5 | Slight excess of Boc-sarcosine to drive the reaction |
| Catalyst | EDCI (1.25:1 mol ratio) | Facilitates amide bond formation |
| Solvent | Dichloromethane, ethyl acetate | Chosen for inertness and ease of removal |
| Temperature | -5°C to -10°C | Maintains selectivity and reduces by-products |
| Reaction time | 2 hours | Sufficient for completion as monitored by TLC or HPLC |
Outcome: The product, 3-(tert-Butoxycarbonyl-methyl amino) acetoxy-methyl)-2-picolylamine , is obtained with yields exceeding 88%, characterized by NMR and HPLC purity above 86%.
Carbamate Formation via Chloroformate Reaction
The key step involves reacting the picolylamine intermediate with 1-chloroethyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . This step introduces the carbamate group, forming the target compound.
| Parameter | Values | Notes |
|---|---|---|
| Molar ratio | 1:1.1–1.3 (intermediate: chloroformate) | Slight excess of chloroformate ensures complete conversion |
| Base | DIPEA (1.3 molar equivalents) | Neutralizes HCl formed during reaction |
| Solvent | Dichloromethane | Maintains inert environment |
| Temperature | -5°C to 0°C initially, then room temperature | Controls reaction rate and minimizes side reactions |
| Reaction time | 2 hours | Monitored via TLC or HPLC |
Post-reaction, the mixture is washed with aqueous ammonium chloride solution, dried, and concentrated. The crude product is dissolved in ethyl acetate, and the final compound is isolated via filtration after adding hydrochloric acid/ethyl acetate to precipitate the product.
- The process yields (4-Methylphenyl) N-pyridin-3-ylcarbamate with a purity exceeding 86%, suitable for pharmaceutical development.
Data Summary and Comparative Analysis
| Aspect | Method A (Amide coupling) | Method B (Chloroformate reaction) |
|---|---|---|
| Starting materials | 2-(N-methylamino)-3-hydroxymethylpyridine, Boc-sarcosine | Picolylamine intermediate, 1-chloroethyl chloroformate |
| Reaction conditions | -5°C to -10°C, carbodiimide catalysis | -5°C to 0°C, chloroformate in inert solvent |
| Key reagents | EDCI, Boc-sarcosine | Chloroformate, DIPEA |
| Main advantages | High yield (>88%), high purity (>86%) | Mild conditions, simple process, high purity |
| Industrial relevance | Suitable for large-scale synthesis | Efficient for scale-up with minimal side reactions |
Research Findings and Optimization
Research indicates that controlling temperature and molar ratios is critical for maximizing yield and purity. The use of carbodiimide coupling reagents like EDCI in the first step effectively suppresses side reactions, especially N- vs. O-acylation. In the carbamate formation step, the use of chloroformates under cold conditions minimizes decomposition and by-product formation.
Furthermore, purification via recrystallization or filtration after acid washing ensures high product purity, which is vital for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl) N-pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyridine derivatives .
Scientific Research Applications
(4-Methylphenyl) N-pyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methylphenyl) N-pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- Nitro-substituted carbamates like 4-nitrophenyl N-methoxycarbamate are likely to have lower solubility in polar solvents compared to methylphenyl derivatives.
Synthesis Yields :
Key Research Findings
Substituent Effects on Bioactivity :
- The 4-methylphenyl group enhances membrane permeability, while sulfanyl/sulfonyl groups improve binding to hydrophobic enzyme pockets .
- Trifluoromethyl groups (e.g., ) reduce metabolic degradation, extending plasma half-life in preclinical models.
Synthetic Challenges :
Biological Activity
(4-Methylphenyl) N-pyridin-3-ylcarbamate, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activity. This article provides a comprehensive overview of its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 220.24 g/mol. The compound features a pyridine ring linked to a carbamate group and a 4-methylphenyl substituent, which enhances its biological activity through various interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tyrosine Kinases : The compound may inhibit specific tyrosine kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in tumor cells.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating strong activity.
- Mechanistic Insights : Another investigation focused on elucidating the molecular mechanism behind its anticancer effects. The results suggested that the compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 5 - 10 | Inhibits tyrosine kinases, induces apoptosis |
| Compound A | Structure | 15 - 20 | Similar mechanism; less potent |
| Compound B | Structure | 8 - 12 | Exhibits anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
